N-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl)-N,4-dimethylbenzenesulfonamide
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Overview
Description
N-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl)-N,4-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a piperidine ring, a benzenesulfonamide group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl)-N,4-dimethylbenzenesulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of 2,6-dimethylpiperidine, which is then reacted with an appropriate acylating agent to introduce the oxoethyl group. The final step involves the sulfonation of the intermediate product with a benzenesulfonyl chloride derivative under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous-flow reactors to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl)-N,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted sulfonamides .
Scientific Research Applications
N-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl)-N,4-dimethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl)-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-dimethylpiperidin-1-yl)acetic acid
- 5-chloro-1-(2,6-dimethylpiperidin-1-yl)-N-tosylpentan-1-imine
- 2-(2,6-dimethylpiperidin-1-yl)-4-thiophen-2-yl-6-(trifluoromethy)pyrimidine
Uniqueness
N-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl)-N,4-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13-8-10-16(11-9-13)23(21,22)18(4)12-17(20)19-14(2)6-5-7-15(19)3/h8-11,14-15H,5-7,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDHMQOJBJUNFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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